

# Application Notes and Protocols for Cerium-140 Labeling

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## Compound of Interest

Compound Name: Cerium-140

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These application notes provide detailed protocols for the labeling of antibodies with **Cerium-140** ( $^{140}\text{Ce}$ ) for use in mass cytometry (CyTOF), a powerful technology for high-dimensional single-cell analysis. This document outlines the necessary reagents, equipment, and step-by-step procedures for successful conjugation, as well as potential applications in immunology and drug development.

## Introduction to $^{140}\text{Ce}$ Labeling in Mass Cytometry

Mass cytometry, or CyTOF®, utilizes antibodies tagged with stable heavy metal isotopes to enable the simultaneous measurement of over 40 parameters at the single-cell level.[1][2] **Cerium-140** is a stable, naturally abundant isotope of cerium, a lanthanide metal, making it an ideal reporter molecule for this platform.[3] The use of metal isotopes like  $^{140}\text{Ce}$  eliminates the issue of spectral overlap inherent in fluorescence-based cytometry, allowing for the construction of large, complex antibody panels.[4]

The general workflow for a mass cytometry experiment involves several key stages: antibody panel design, antibody labeling with metal isotopes, sample preparation and staining, data acquisition on the CyTOF instrument, and finally, data analysis.[5]

## Key Applications

- Deep Immune Profiling: Simultaneously measure dozens of cell surface and intracellular markers to identify and characterize rare immune cell subsets in healthy and diseased states.
- Signaling Pathway Analysis (Phospho-flow): Use  $^{140}\text{Ce}$ -labeled phospho-specific antibodies to dissect complex signaling cascades within heterogeneous cell populations at a single-cell resolution.[\[6\]](#)
- Apoptosis Studies: Quantify key proteins involved in the apoptotic pathways to understand mechanisms of cell death in response to stimuli or therapeutic agents.[\[7\]](#)[\[8\]](#)
- Prospective Application in Drug Development: While less common than radioisotopes, stable isotopes like  $^{140}\text{Ce}$  could potentially be used to track the biodistribution and cellular uptake of antibody-drug conjugates or nanoparticle-based delivery systems.

## Experimental Protocols

### Protocol 1: $^{140}\text{Ce}$ -Labeling of Antibodies using a Commercial Kit

This protocol is based on the use of commercially available antibody labeling kits, such as the Maxpar® Antibody Labeling Kit from Standard BioTools (formerly Fluidigm).[\[9\]](#)[\[10\]](#) These kits typically provide a maleimide-functionalized polymer that chelates the lanthanide isotope and covalently binds to the antibody.

#### Materials:

- Purified antibody (100  $\mu\text{g}$  at  $\geq 1.0$  mg/mL in a buffer free of BSA, glycine, or azide)[\[11\]](#)
- Maxpar® Antibody Labeling Kit (or equivalent) containing:
  - Metal-chelating polymer
  - Reaction buffers (L-Buffer, R-Buffer, C-Buffer, W-Buffer)
- **Cerium-140** ( $^{140}\text{Ce}$ ) solution (e.g., 50 mM  $^{140}\text{CeCl}_3$ )
- Reducing agent (e.g., TCEP)

- Spin filters (3 kDa and 50 kDa)
- Microcentrifuge
- Incubator or heat block (37°C)
- UV-Vis Spectrophotometer (e.g., NanoDrop)

Procedure:

- Antibody Preparation and Reduction:
  - Quantify the initial antibody concentration using a spectrophotometer (A280).
  - In a 50 kDa spin filter, buffer exchange the antibody into the provided C-Buffer.
  - Add the reducing agent (e.g., TCEP) to the antibody solution to partially reduce the hinge disulfide bonds.
  - Incubate at 37°C for 30 minutes.
- Polymer Loading with  $^{140}\text{Ce}$ :
  - Resuspend the metal-chelating polymer in L-Buffer.
  - Add the  $^{140}\text{Ce}$  solution to the polymer suspension to a final concentration of 2.5 mM.[\[9\]](#)
  - Incubate at 37°C for 30-40 minutes to allow for chelation.[\[9\]](#)
- Purification of Loaded Polymer and Reduced Antibody:
  - Purify the  $^{140}\text{Ce}$ -loaded polymer using a 3 kDa spin filter to remove excess, unbound metal.
  - Purify the reduced antibody using a 50 kDa spin filter to remove the reducing agent.
- Conjugation:
  - Resuspend the purified  $^{140}\text{Ce}$ -loaded polymer in C-Buffer.

- Add the resuspended polymer to the purified, reduced antibody in the 50 kDa filter.
- Incubate at 37°C for 90 minutes to allow for the covalent conjugation of the polymer to the antibody.[\[9\]](#)
- Washing and Final Formulation:
  - Wash the conjugated antibody multiple times with W-Buffer using the 50 kDa spin filter to remove any remaining reactants.
  - Elute the final  $^{140}\text{Ce}$ -labeled antibody in an appropriate storage buffer (e.g., Antibody Stabilizer).
- Quantification and Storage:
  - Determine the final concentration of the labeled antibody using a spectrophotometer. The expected recovery is typically greater than 60%.[\[1\]](#)
  - Store the labeled antibody at 4°C.

#### Quantitative Parameters for $^{140}\text{Ce}$ Antibody Labeling

Parameter	Recommended Value/Range	Reference
Starting Antibody Concentration	$\geq 1.0$ mg/mL	<a href="#">[11]</a>
Amount of Antibody per Reaction	100 $\mu\text{g}$	<a href="#">[9]</a>
Final $^{140}\text{Ce}$ Concentration for Loading	2.5 mM	<a href="#">[9]</a>
Expected Antibody Recovery	>60%	<a href="#">[1]</a>
Titration Range for Staining	0.1 to 10 $\mu\text{g/mL}$	<a href="#">[1]</a>

## Protocol 2: Staining of Cells with $^{140}\text{Ce}$ -Labeled Antibodies for Mass Cytometry

### Materials:

- Single-cell suspension of your sample (e.g., PBMCs)
- $^{140}\text{Ce}$ -labeled antibody cocktail
- Cell Staining Buffer (CSB; e.g., PBS with 0.5% BSA)
- Fixation/Permeabilization Buffer (if staining for intracellular targets)
- DNA Intercalator (e.g., Iridium-intercalator)
- EQ™ Four Element Calibration Beads
- Milli-Q water

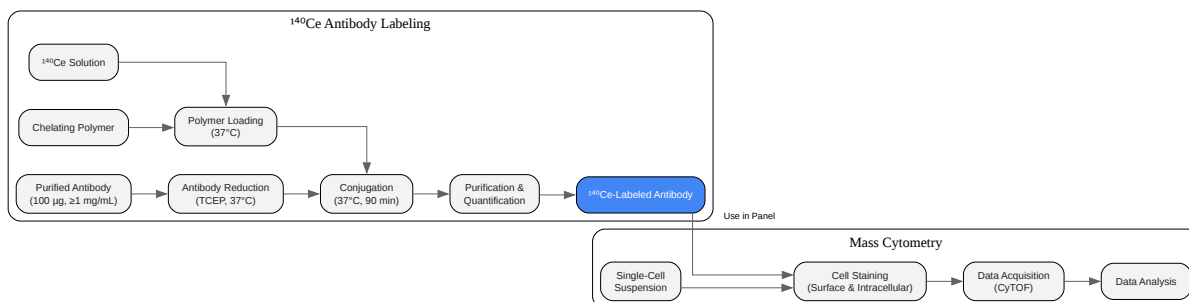
### Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension of your sample at a concentration of  $1-10 \times 10^6$  cells/mL.
  - Perform a viability stain (e.g., using cisplatin) to distinguish live and dead cells.
- Surface Staining:
  - Add the  $^{140}\text{Ce}$ -labeled antibody cocktail to the cell suspension.
  - Incubate for 30 minutes at room temperature.
  - Wash the cells with CSB.
- Intracellular Staining (Optional):
  - Fix and permeabilize the cells using a commercial fixation/permeabilization buffer.

- Add the  $^{140}\text{Ce}$ -labeled intracellular antibody cocktail.
- Incubate for 30-60 minutes at room temperature.
- Wash the cells with permeabilization buffer.
- DNA Intercalation and Sample Preparation for Acquisition:
  - Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium-intercalator). This allows for the identification of single cells.
  - Wash the cells with CSB and then with Milli-Q water.
  - Resuspend the cells in Milli-Q water containing EQ™ Four Element Calibration Beads.[\[10\]](#)
- Data Acquisition:
  - Acquire the samples on a CyTOF mass cytometer.

## Visualization of Workflows and Pathways

### Experimental Workflow for $^{140}\text{Ce}$ Antibody Labeling and Mass Cytometry

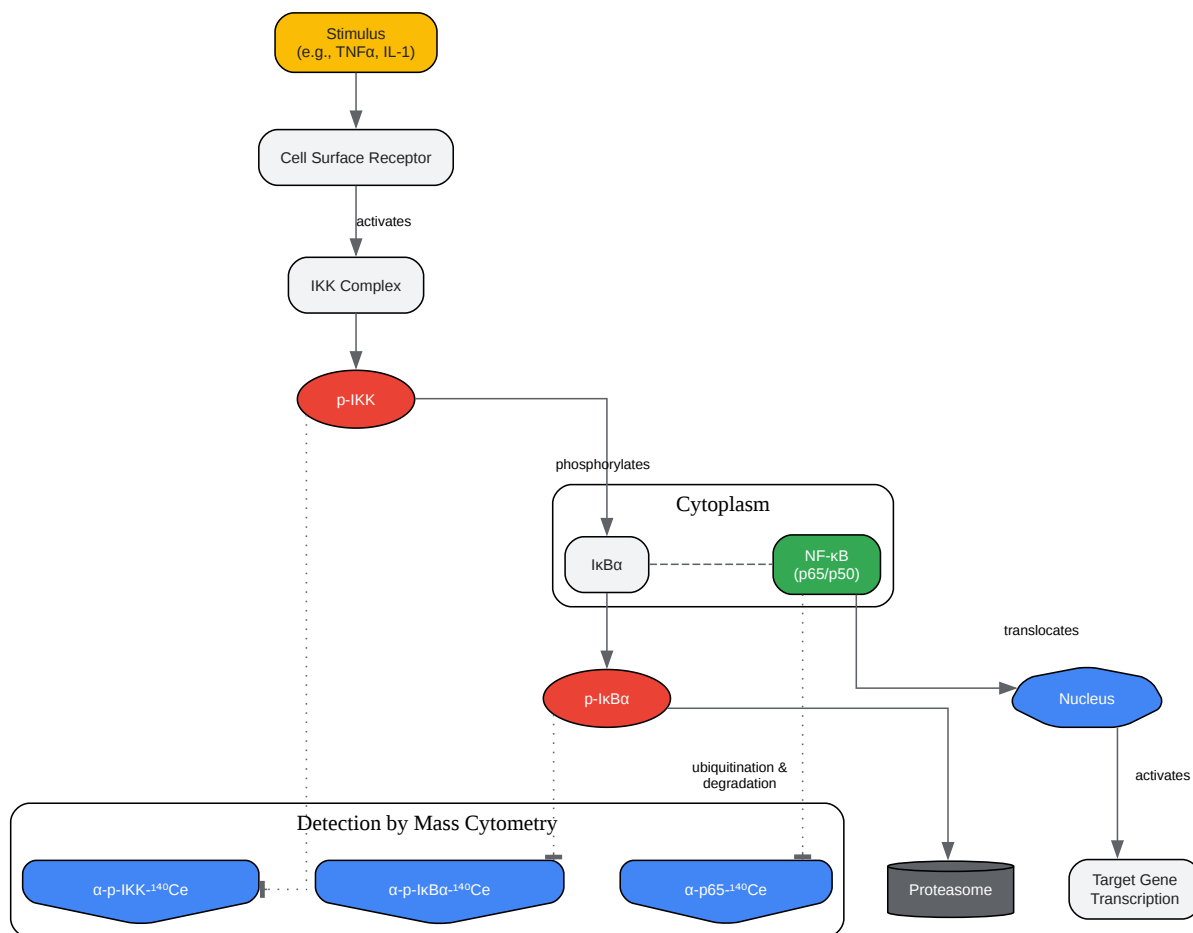


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Caption: General workflow for  $^{140}\text{Ce}$  antibody labeling and subsequent use in a mass cytometry experiment.

## Monitoring the NF- $\kappa$ B Signaling Pathway with $^{140}\text{Ce}$ -Labeled Antibodies

The NF- $\kappa$ B signaling pathway is a crucial regulator of the immune response.[12][13][14][15] Mass cytometry can be used to study the activation of this pathway in different cell types simultaneously.



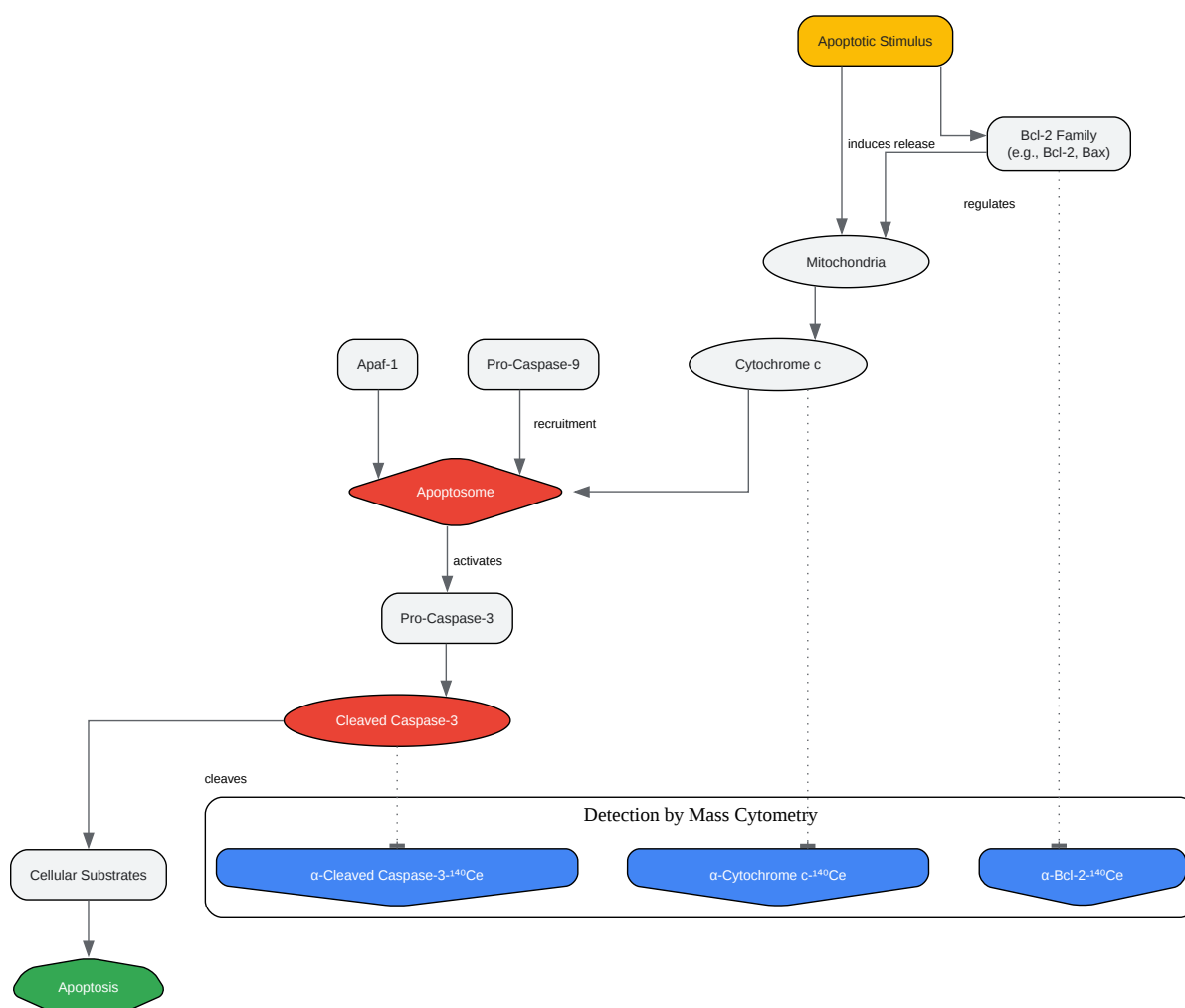
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Caption: Monitoring NF-κB signaling using  $^{140}\text{Ce}$ -labeled antibodies for key pathway components.

## Analysis of Apoptosis using $^{140}\text{Ce}$ -Labeled Probes

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of protein activations.<sup>[7][8][16]</sup> Mass cytometry allows for the detailed characterization of apoptotic states in individual cells.



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Caption: Using  $^{140}\text{Ce}$ -labeled antibodies to detect key markers of the intrinsic apoptosis pathway.

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